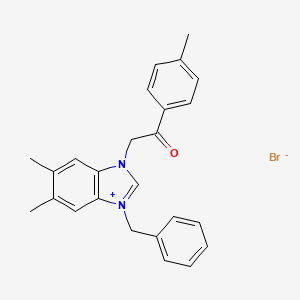![molecular formula C65H116Na2O17P2 B11944205 disodium;[3-[[(2R)-2,3-bis[[(Z)-tetradec-9-enoyl]oxy]propoxy]-oxidophosphoryl]oxy-2-hydroxypropyl] [(2R)-2,3-bis[[(Z)-tetradec-9-enoyl]oxy]propyl] phosphate](/img/structure/B11944205.png)
disodium;[3-[[(2R)-2,3-bis[[(Z)-tetradec-9-enoyl]oxy]propoxy]-oxidophosphoryl]oxy-2-hydroxypropyl] [(2R)-2,3-bis[[(Z)-tetradec-9-enoyl]oxy]propyl] phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disodium;[3-[[(2R)-2,3-bis[[(Z)-tetradec-9-enoyl]oxy]propoxy]-oxidophosphoryl]oxy-2-hydroxypropyl] [(2R)-2,3-bis[[(Z)-tetradec-9-enoyl]oxy]propyl] phosphate is a complex organic compound belonging to the class of phosphatidylglycerols These compounds are characterized by the presence of glycerophosphoglycerols, where two fatty acids are bonded to the 1-glycerol moiety through ester linkages
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of disodium;[3-[[(2R)-2,3-bis[[(Z)-tetradec-9-enoyl]oxy]propoxy]-oxidophosphoryl]oxy-2-hydroxypropyl] [(2R)-2,3-bis[[(Z)-tetradec-9-enoyl]oxy]propyl] phosphate involves multiple steps. The process typically starts with the preparation of the glycerol backbone, followed by the esterification of the fatty acids. The oxidophosphoryl group is then introduced through a phosphorylation reaction. The final step involves the addition of disodium to stabilize the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and phosphorylation reactions under controlled conditions. The use of catalysts and specific reaction temperatures and pressures ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Disodium;[3-[[(2R)-2,3-bis[[(Z)-tetradec-9-enoyl]oxy]propoxy]-oxidophosphoryl]oxy-2-hydroxypropyl] [(2R)-2,3-bis[[(Z)-tetradec-9-enoyl]oxy]propyl] phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized phosphatidylglycerols, while reduction may produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
Disodium;[3-[[(2R)-2,3-bis[[(Z)-tetradec-9-enoyl]oxy]propoxy]-oxidophosphoryl]oxy-2-hydroxypropyl] [(2R)-2,3-bis[[(Z)-tetradec-9-enoyl]oxy]propyl] phosphate has a wide range of scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Plays a role in biological studies involving phospholipids and membrane structures.
Industry: Used in the production of specialized chemicals and materials.
Mecanismo De Acción
The mechanism of action of disodium;[3-[[(2R)-2,3-bis[[(Z)-tetradec-9-enoyl]oxy]propoxy]-oxidophosphoryl]oxy-2-hydroxypropyl] [(2R)-2,3-bis[[(Z)-tetradec-9-enoyl]oxy]propyl] phosphate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate various biochemical pathways, leading to its effects on cellular processes. The specific pathways and targets depend on the context of its use, such as in biological or medical applications.
Comparación Con Compuestos Similares
Similar Compounds
Phosphatidylglycerol: A simpler phospholipid with similar structural features.
Phosphatidylcholine: Another phospholipid with choline as the head group.
Phosphatidylethanolamine: A phospholipid with ethanolamine as the head group.
Uniqueness
Disodium;[3-[[(2R)-2,3-bis[[(Z)-tetradec-9-enoyl]oxy]propoxy]-oxidophosphoryl]oxy-2-hydroxypropyl] [(2R)-2,3-bis[[(Z)-tetradec-9-enoyl]oxy]propyl] phosphate is unique due to its specific fatty acid composition and the presence of the oxidophosphoryl group. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications.
Propiedades
Fórmula molecular |
C65H116Na2O17P2 |
|---|---|
Peso molecular |
1277.5 g/mol |
Nombre IUPAC |
disodium;[3-[[(2R)-2,3-bis[[(Z)-tetradec-9-enoyl]oxy]propoxy]-oxidophosphoryl]oxy-2-hydroxypropyl] [(2R)-2,3-bis[[(Z)-tetradec-9-enoyl]oxy]propyl] phosphate |
InChI |
InChI=1S/C65H118O17P2.2Na/c1-5-9-13-17-21-25-29-33-37-41-45-49-62(67)75-55-60(81-64(69)51-47-43-39-35-31-27-23-19-15-11-7-3)57-79-83(71,72)77-53-59(66)54-78-84(73,74)80-58-61(82-65(70)52-48-44-40-36-32-28-24-20-16-12-8-4)56-76-63(68)50-46-42-38-34-30-26-22-18-14-10-6-2;;/h17-24,59-61,66H,5-16,25-58H2,1-4H3,(H,71,72)(H,73,74);;/q;2*+1/p-2/b21-17-,22-18-,23-19-,24-20-;;/t60-,61-;;/m1../s1 |
Clave InChI |
KMIXSFXJUMNKKR-IVOFNDPZSA-L |
SMILES isomérico |
CCCC/C=C\CCCCCCCC(=O)OC[C@@H](OC(=O)CCCCCCC/C=C\CCCC)COP(=O)(OCC(O)COP(=O)(OC[C@H](OC(=O)CCCCCCC/C=C\CCCC)COC(=O)CCCCCCC/C=C\CCCC)[O-])[O-].[Na+].[Na+] |
SMILES canónico |
CCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(COP(=O)([O-])OCC(COC(=O)CCCCCCCC=CCCCC)OC(=O)CCCCCCCC=CCCCC)O)OC(=O)CCCCCCCC=CCCCC.[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


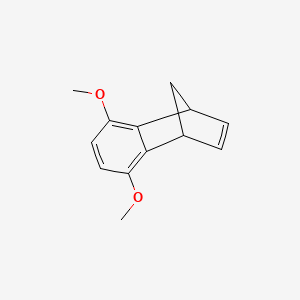
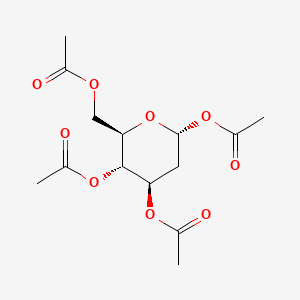
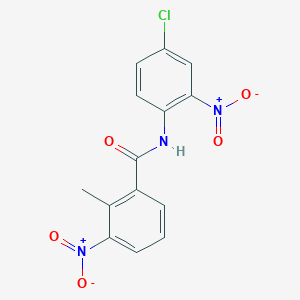

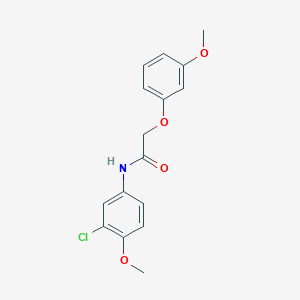
![N-[4-(tert-butylcarbamoylamino)phenyl]acetamide](/img/structure/B11944159.png)
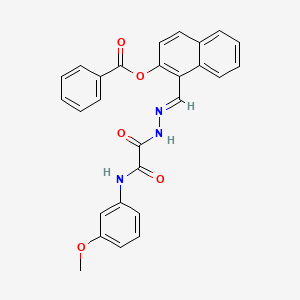
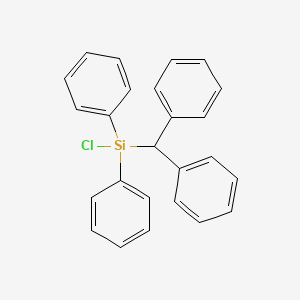

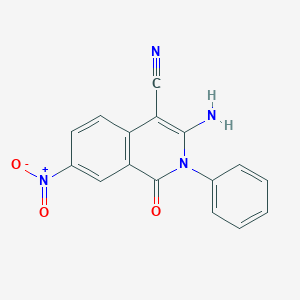
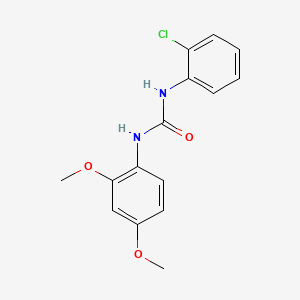
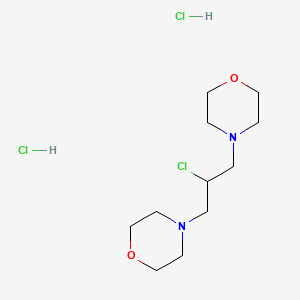
![(Bicyclo[4.1.0]hept-2-en-7-yl)(trimethyl)silane](/img/structure/B11944194.png)
